molecular formula C23H20NOPS B14246674 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole CAS No. 402757-85-1

1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole

Cat. No.: B14246674
CAS No.: 402757-85-1
M. Wt: 389.5 g/mol
InChI Key: AJRZHERVEJESCQ-MHZLTWQESA-N
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Description

1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a diphenylphosphanyl group and a sulfinyl group derived from 4-methylbenzenesulfinyl

Preparation Methods

The synthesis of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, often using diphenylphosphine as a reagent.

    Sulfinylation: The sulfinyl group is introduced through a sulfinylation reaction, typically using a sulfinyl chloride derivative of 4-methylbenzene.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole has several scientific research applications:

    Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole involves its interaction with molecular targets through its phosphanyl and sulfinyl groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include:

    1,3-Bis(diphenylphosphino)propane: Used as a ligand in coordination chemistry and catalysis.

    1,4-Bis(diphenylphosphino)butane: Also used in catalysis, particularly in Suzuki and Heck reactions.

    N,N-Bis(diphenylphosphino)amine: Another ligand with applications in catalysis and material science.

Properties

CAS No.

402757-85-1

Molecular Formula

C23H20NOPS

Molecular Weight

389.5 g/mol

IUPAC Name

[2-[(S)-(4-methylphenyl)sulfinyl]pyrrol-1-yl]-diphenylphosphane

InChI

InChI=1S/C23H20NOPS/c1-19-14-16-22(17-15-19)27(25)23-13-8-18-24(23)26(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18H,1H3/t27-/m0/s1

InChI Key

AJRZHERVEJESCQ-MHZLTWQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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